(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Description
(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The compound features a 4-chlorophenyl substituent attached to an acetic acid backbone, making it structurally analogous to phenylalanine derivatives but with distinct electronic and steric properties due to the chlorine atom. This modification is often employed in medicinal chemistry to modulate peptide-receptor interactions or enhance metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCQNPEZKEZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585611 | |
| Record name | (4-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339208-91-2 | |
| Record name | (4-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of phenyl groups and subsequent reactions to introduce the fluoren-9-ylmethoxycarbonylamino group[_{{{CITATION{{{_1{CAS 339208-91-2 (4-Chloro-phenyl)-(9H-fluoren-9-ylmethoxycarbonylamino .... The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct functional groups are introduced at the right stages.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality and quantity.
Chemical Reactions Analysis
(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other functional groups, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential medicinal properties, including its use in the treatment of diseases and disorders.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
a. 3-Chloro-phenyl isomer
The 3-chloro isomer () differs in the position of the chlorine atom on the phenyl ring. For example, the 3-chloro substitution may reduce symmetry, influencing crystallization behavior compared to the 4-chloro derivative .
b. 2,4-Difluoro-phenyl derivative
The 2,4-difluoro analog () replaces chlorine with fluorine atoms at the 2- and 4-positions. Fluorine’s high electronegativity enhances metabolic stability and lipophilicity, which can improve blood-brain barrier penetration. However, the smaller atomic radius of fluorine may reduce steric bulk compared to chlorine .
c. 3,4-Dichloro-phenyl derivative
The dichloro analog () introduces a second chlorine atom, significantly increasing hydrophobicity and steric bulk. This modification is often used to enhance binding to hydrophobic pockets in proteins but may also reduce solubility in aqueous media .
Backbone and Linker Modifications
a. N-Fmoc-4-Cl-Phe-OH (Propanoic Acid Derivative)
This compound () replaces the acetic acid backbone with propanoic acid, elongating the carbon chain.
b. Piperazine-Linked Analog
The compound in incorporates a piperazine ring, which introduces basicity and hydrogen-bonding capacity. Such modifications are useful for enhancing solubility or enabling conjugation to other functional groups .
c. Pyridinyl-Linked Analog
describes a pyridinyl-substituted derivative. The aromatic nitrogen in the pyridine ring can participate in π-stacking or metal coordination, offering unique applications in catalysis or metalloprotein design .
Functional Group Variations
a. 4-Hydroxyphenyl Analog
This compound is more hydrophilic but may be prone to oxidation .
b. Benzyloxycarbonyl (Cbz) Derivatives
Compounds like those in and use Cbz instead of Fmoc for amine protection. Cbz is stable under acidic conditions but requires harsher conditions (e.g., hydrogenolysis) for removal, limiting its utility in sensitive syntheses .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, also known as Fmoc-4-chlorophenylglycine, is a compound with significant potential in medicinal chemistry and peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its biological activity and specificity in interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C23H18ClNO4
- Molecular Weight : 407.85 g/mol
- CAS Number : 339208-91-2
- Density : 1.362 g/cm³ (predicted)
- Boiling Point : 632 ± 55 °C (predicted)
The biological activity of (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is primarily attributed to its ability to interact with various biological macromolecules. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions that can lead to biologically active peptides.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : The structural features of this compound may allow it to modulate receptor activity, influencing signaling pathways critical for cellular function.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Biological Activity Data
A summary of biological activities associated with (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid and related compounds is presented in the following table:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Fmoc-DL-Phg(4-Cl)-OH | Antimicrobial | |
| N-Fmoc-RS-4-Chlorophenylglycine | Enzyme Inhibition | |
| (S)-(4-Chloro-Phe)-Fmoc-Amino Acid | Receptor Modulation |
Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various Fmoc-protected amino acids, including (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting a potential use in antibiotic development.
Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors highlighted the effectiveness of Fmoc-protected amino acids in inhibiting serine proteases. The study demonstrated that (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid could effectively block enzymatic activity, paving the way for its application in therapeutic contexts where protease inhibition is beneficial.
Q & A
Q. How do researchers troubleshoot low yields in carbamate-based coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
